4-Thiomorpholine acetonitrile, 1-oxide
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Overview
Description
4-Thiomorpholine acetonitrile, 1-oxide is a heterocyclic compound containing nitrogen, sulfur, and oxygenThe compound has the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol .
Preparation Methods
The synthesis of 4-Thiomorpholine acetonitrile, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with acetonitrile in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like hydrogen peroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
4-Thiomorpholine acetonitrile, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholine acetonitrile, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, the compound has shown potential as an enzyme inhibitor, making it useful in the study of various biochemical pathways. It has also been investigated for its antimicrobial and anticancer properties .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of 4-Thiomorpholine acetonitrile, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of biochemical pathways, resulting in various biological effects .
The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action. These reactions can lead to the formation of reactive intermediates that interact with cellular components, causing oxidative stress and cell damage .
Comparison with Similar Compounds
4-Thiomorpholine acetonitrile, 1-oxide can be compared with other similar compounds such as thiomorpholine and morpholine. Thiomorpholine is a sulfur-containing analog of morpholine, and it shares similar chemical properties with this compound .
Thiomorpholine: Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Morpholine: Morpholine is a nitrogen-containing heterocyclic compound. It is widely used as a solvent and corrosion inhibitor.
Properties
CAS No. |
1017791-79-5 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2OS/c7-1-2-8-3-5-10(9)6-4-8/h2-6H2 |
InChI Key |
CMZGFFNFFOTGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CC#N |
Origin of Product |
United States |
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